molecular formula C9H17NO3S B13015062 Methyl 3-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoate

Methyl 3-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoate

Cat. No.: B13015062
M. Wt: 219.30 g/mol
InChI Key: SUIRKDWVGFMXKJ-UHFFFAOYSA-N
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Description

Methyl 3-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoate is a chemical compound with a complex structure that includes a thiopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoate typically involves the reaction of 1-oxidotetrahydro-2H-thiopyran-4-ylamine with methyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoate can undergo various chemical reactions, including:

    Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various esters and amides.

Scientific Research Applications

Methyl 3-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate
  • Methyl 2-oxotetrahydro-3-furancarboxylate
  • Ethyl 3-(5-oxotetrahydro-2-furanyl)propanoate

Uniqueness

Methyl 3-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoate is unique due to its specific thiopyran ring structure and the presence of an oxidized sulfur atom. This gives it distinct chemical properties and potential biological activities that are not found in similar compounds .

Properties

Molecular Formula

C9H17NO3S

Molecular Weight

219.30 g/mol

IUPAC Name

methyl 3-[(1-oxothian-4-yl)amino]propanoate

InChI

InChI=1S/C9H17NO3S/c1-13-9(11)2-5-10-8-3-6-14(12)7-4-8/h8,10H,2-7H2,1H3

InChI Key

SUIRKDWVGFMXKJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC1CCS(=O)CC1

Origin of Product

United States

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